2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of bromine, fluorine, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzothieno[2,3-d]pyrimidinone core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable amine.
Introduction of the bromo and methoxy groups: This step involves electrophilic aromatic substitution reactions using bromine and methoxy reagents.
Attachment of the 2-fluorobenzyl group: This is typically done through a nucleophilic substitution reaction using 2-fluorobenzyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using Pd/C and hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the de-brominated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo, fluorobenzyl, and methoxy groups allows it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-fluorophenyl derivatives: These compounds share the bromo and fluorine substituents but lack the complex benzothieno[2,3-d]pyrimidinone core.
Methoxy-substituted benzothieno[2,3-d]pyrimidinones: These compounds share the methoxy group and the core structure but lack the bromo and fluorobenzyl substituents.
Uniqueness
The uniqueness of 2-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its combination of functional groups, which allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions. This makes it a versatile compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C24H20BrFN2O3S |
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Molecular Weight |
515.4 g/mol |
IUPAC Name |
2-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H20BrFN2O3S/c1-30-18-11-14(10-16(25)21(18)31-12-13-6-2-4-8-17(13)26)22-27-23(29)20-15-7-3-5-9-19(15)32-24(20)28-22/h2,4,6,8,10-11H,3,5,7,9,12H2,1H3,(H,27,28,29) |
InChI Key |
MPTGBFNNBNFZAN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2)Br)OCC5=CC=CC=C5F |
Origin of Product |
United States |
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